molecular formula C19H20N2OS B2444631 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone CAS No. 851863-74-6

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B2444631
CAS No.: 851863-74-6
M. Wt: 324.44
InChI Key: IZWNGNNFNMTTGN-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone is an organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylsulfanyl group, a dihydroimidazolyl moiety, and a dimethylphenyl group. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone typically involves a multi-step reaction sequence. The process begins with the condensation of 2-mercapto-N-(2-phenylethyl)acetamide with an appropriate aldehyde in the presence of a catalyst. This forms a key intermediate, which is then reacted with an isocyanate derivative of benzyl alcohol to yield the final product. The reaction conditions often include the use of organic solvents such as DMSO or ethanol and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzylsulfanyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

Chemistry

In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways and molecular biology.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone
  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-fluorophenyl)methanone
  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone

Uniqueness

Compared to similar compounds, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone stands out due to its specific substitution pattern on the phenyl ring. The presence of the 3,4-dimethyl groups can influence its chemical reactivity, biological activity, and physical properties, making it unique among its analogs.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-8-9-17(12-15(14)2)18(22)21-11-10-20-19(21)23-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWNGNNFNMTTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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